molecular formula C10H15Cl2N3 B1518742 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride CAS No. 1177324-11-6

3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1518742
CAS No.: 1177324-11-6
M. Wt: 248.15 g/mol
InChI Key: VOPTTYFFPRTPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride is a heterocyclic compound with the molecular formula C10H13N3·2HCl. It is a derivative of benzimidazole, which is known for its diverse biological activities.

Scientific Research Applications

3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is hazardous, with the signal word "Danger" . It can cause severe skin burns and eye damage, and is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of benzimidazole with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)benzimidazole dihydrochloride
  • 2-(2-Aminophenyl)-1H-benzimidazole
  • 2-Imidazolecarboxaldehyde
  • 4-Bromo-1-methyl-1H-imidazole
  • 2-(4-Aminophenyl)benzothiazole
  • 2-Vinylpyrazine
  • 2-(1H-Benzoimidazol-2-yl)-ethylamine
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole
  • 3-(1H-1,2,3-Triazol-1-yl)-1-propanamine dihydrochloride

Uniqueness

3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole ring and the propylamine side chain allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;;/h1-2,4-5,8H,3,6-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPTTYFFPRTPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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